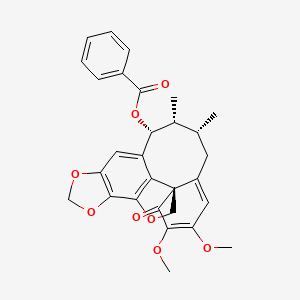

Schiarisanrin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Schiarisanrin C is typically isolated from the ethanolic extract of Schizandra arisanensis. The isolation process involves several chromatographic techniques to purify the compound

Analyse Des Réactions Chimiques

Schiarisanrin C undergoes various chemical reactions, including oxidation and reduction. It has been observed to interact with cytokine-mediated pathways, leading to cell death in a dose-dependent manner . Common reagents and conditions used in these reactions include ethanolic extracts and chromatographic purification techniques . The major products formed from these reactions are typically other homolignan compounds.

Applications De Recherche Scientifique

Bioactivity and Mechanisms of Action

Research has demonstrated that Schiarisanrin C exhibits significant biological activities, particularly in the context of diabetes and inflammation. A notable study investigated the effects of an ethanolic extract of Schizandra arisanensis on cytokine-mediated β-cell death, a model that simulates type 1 diabetes conditions. The study found that this compound, along with other isolated compounds, showed protective effects against cytokine-induced cell death in BRIN-BD11 cells. Specifically, it was observed that higher concentrations of this compound led to increased cell death, indicating a dose-dependent response .

Therapeutic Potential in Diabetes

The protective effects of this compound against β-cell apoptosis suggest its potential as a therapeutic agent in managing diabetes. In the aforementioned study, the protective potency of this compound was compared to other compounds, revealing that it could restore insulin secretion in cytokine-treated cells . This positions this compound as a candidate for further investigation in diabetes treatment protocols.

Anti-Inflammatory Properties

This compound may also possess anti-inflammatory properties. The mechanism by which it exerts these effects involves modulation of signaling pathways related to inflammation. The compound's interaction with stress-activated protein kinases has been highlighted as a key target for its anti-inflammatory action . This aspect opens avenues for exploring its use in inflammatory diseases beyond diabetes.

Mécanisme D'action

The mechanism of action of Schiarisanrin C involves its interaction with cytokine-mediated pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated cell death . This suppression leads to the re-activation of insulin exocytosis in cytokine-treated cells, indicating its potential insulinotropic effects .

Comparaison Avec Des Composés Similaires

Schiarisanrin C is part of a group of C19 homolignans isolated from Schizandra arisanensis. Similar compounds include Schiarisanrin A, Schiarisanrin B, and Schiarisanrin D . These compounds share a similar chemical structure but differ in their biological activities. This compound is unique due to its potent cytotoxic activity against a wide range of cancer cell lines .

Activité Biologique

Schiarisanrin C, a bioactive compound classified as a C19 homolignan, has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article synthesizes current research findings on the biological activities of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.

Overview of this compound

This compound is one of several lignans derived from the plant Schizandra arisanensis. It has been isolated and characterized through various analytical techniques, including HPLC and X-ray crystallography, which have confirmed its structure and stereochemistry .

Biological Activities

1. Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in tumor cells. In a study evaluating its cytotoxicity, this compound demonstrated a dose-dependent response, with higher concentrations leading to increased cell death .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Reactive oxygen species generation |

2. Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been shown to possess anti-inflammatory effects. A study involving cytokine-mediated β-cell death demonstrated that this compound could ameliorate inflammation-induced damage in insulin-secreting cells. The compound was found to modulate the expression of pro-inflammatory cytokines and reduce apoptosis markers such as cleaved caspase-3 .

The mechanisms by which this compound exerts its biological activities are multifaceted:

- Apoptosis Induction : this compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Cytokine Modulation : The compound inhibits the signaling pathways activated by pro-inflammatory cytokines such as IL-1β and IFN-γ, thereby protecting pancreatic β-cells from cytokine-induced apoptosis .

- Oxidative Stress Reduction : It has been suggested that this compound can mitigate oxidative stress within cells, contributing to its protective effects against cellular damage.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model of Type 1 diabetes, administration of an ethanolic extract containing this compound significantly improved insulin secretion and reduced β-cell death in response to inflammatory cytokines .

- Case Study 2 : A study on lung cancer cells revealed that treatment with this compound led to a marked reduction in tumor size in vivo, correlating with increased apoptosis within the tumor mass .

Future Directions

Research into this compound is still in its early stages, but the promising results indicate potential applications in drug development for both cancer therapy and metabolic diseases. Future studies should focus on:

- In Vivo Studies : More comprehensive animal studies to evaluate the pharmacokinetics and long-term effects of this compound.

- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents to enhance its anticancer effects.

- Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological activities to identify potential biomarkers for therapeutic response.

Propriétés

Formule moléculaire |

C29H28O8 |

|---|---|

Poids moléculaire |

504.5 g/mol |

Nom IUPAC |

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |

InChI |

InChI=1S/C29H28O8/c1-15-10-18-11-20(32-3)25(33-4)27(30)29(18)13-34-26-22(29)19(12-21-24(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3/t15-,16-,23-,29+/m1/s1 |

Clé InChI |

RMKQIKRRIGHWHR-HUEIWROHSA-N |

SMILES isomérique |

C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C6=CC=CC=C6)OC)OC |

SMILES canonique |

CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.